

(1-Aminocyclopropyl)methanol Hydrochloride: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Aminocyclopropyl)methanol hydrochloride

Cat. No.: B111220

[Get Quote](#)

Abstract

(1-Aminocyclopropyl)methanol hydrochloride is a valuable chiral building block that incorporates a constrained cyclopropyl scaffold, a primary amine, and a hydroxymethyl group. This unique combination of functionalities makes it an attractive starting material for the synthesis of a diverse range of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The rigid cyclopropane ring introduces conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. This application note provides an overview of the properties of (1-aminocyclopropyl)methanol hydrochloride, detailed protocols for its derivatization, and its application in the synthesis of bioactive compounds.

Introduction

The cyclopropyl group is a prevalent structural motif in numerous approved pharmaceuticals, contributing to enhanced metabolic stability, improved potency, and desirable pharmacokinetic properties.^{[1][2][3][4]} (1-Aminocyclopropyl)methanol hydrochloride serves as a versatile bifunctional precursor, allowing for selective modification at either the amino or the hydroxyl group. Its chirality is a key feature, enabling the enantioselective synthesis of drug candidates. This document outlines key applications and provides detailed experimental procedures for researchers, scientists, and drug development professionals.

Physicochemical Properties

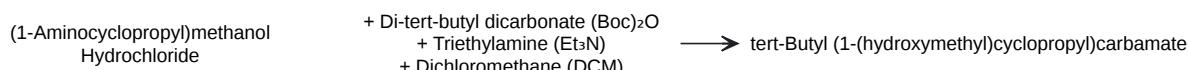
A summary of the key physicochemical properties of **(1-Aminocyclopropyl)methanol hydrochloride** is provided in the table below.

Property	Value	Reference
CAS Number	115652-52-3	
Molecular Formula	C ₄ H ₁₀ ClNO	
Molecular Weight	123.58 g/mol	
Melting Point	119 °C (decomposes)	
Boiling Point	188.2 °C at 760 mmHg	
Appearance	White to off-white solid	
Solubility	Soluble in water and methanol.	

Applications in Synthesis

(1-Aminocyclopropyl)methanol hydrochloride is a key intermediate for the synthesis of a variety of complex molecules, including:

- Kinase Inhibitors: The rigid cyclopropyl scaffold can be utilized to orient pharmacophores in the active sites of kinases.
- Antiviral Agents: The aminocyclopropyl moiety is found in several antiviral compounds, where it can play a role in binding to viral enzymes.
- Constrained Amino Acids and Peptidomimetics: Incorporation of this building block can introduce conformational rigidity into peptides, improving their stability and activity.


Experimental Protocols

The following protocols provide detailed methodologies for common transformations involving **(1-Aminocyclopropyl)methanol hydrochloride**.

Protocol 1: N-Boc Protection of (1-Aminocyclopropyl)methanol Hydrochloride

This procedure describes the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, a common step to allow for selective reaction at the hydroxyl group.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: N-Boc Protection of (1-Aminocyclopropyl)methanol.

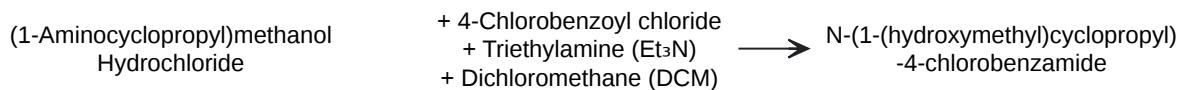
Materials:

Reagent	M.W.	Amount	Moles
(1-Aminocyclopropyl)methanol hydrochloride	123.58	1.24 g	10.0 mmol
Di-tert-butyl dicarbonate ((Boc) ₂ O)	218.25	2.40 g	11.0 mmol
Triethylamine (Et ₃ N)	101.19	2.8 mL	20.0 mmol
Dichloromethane (DCM)	-	50 mL	-
Deionized Water	-	20 mL	-
Saturated Sodium Bicarbonate Solution	-	20 mL	-
Brine	-	20 mL	-
Anhydrous Magnesium Sulfate (MgSO ₄)	-	-	-

Procedure:

- To a 100 mL round-bottom flask, add **(1-Aminocyclopropyl)methanol hydrochloride** (1.24 g, 10.0 mmol) and dichloromethane (50 mL).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add triethylamine (2.8 mL, 20.0 mmol) to the stirred suspension.
- Add a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction with deionized water (20 mL).
- Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography (Silica gel, 30% Ethyl acetate in Hexane) to afford tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate as a white solid.


Expected Results:

Parameter	Value
Yield	85-95%
Purity (by NMR)	>98%
Reaction Time	12 hours

Protocol 2: N-Acylation with an Acyl Chloride

This protocol details the formation of an amide bond by reacting the primary amine with an acyl chloride. This is a fundamental transformation for incorporating the aminocyclopropyl methanol scaffold into larger molecules.

Reaction Scheme:

[Click to download full resolution via product page](#)

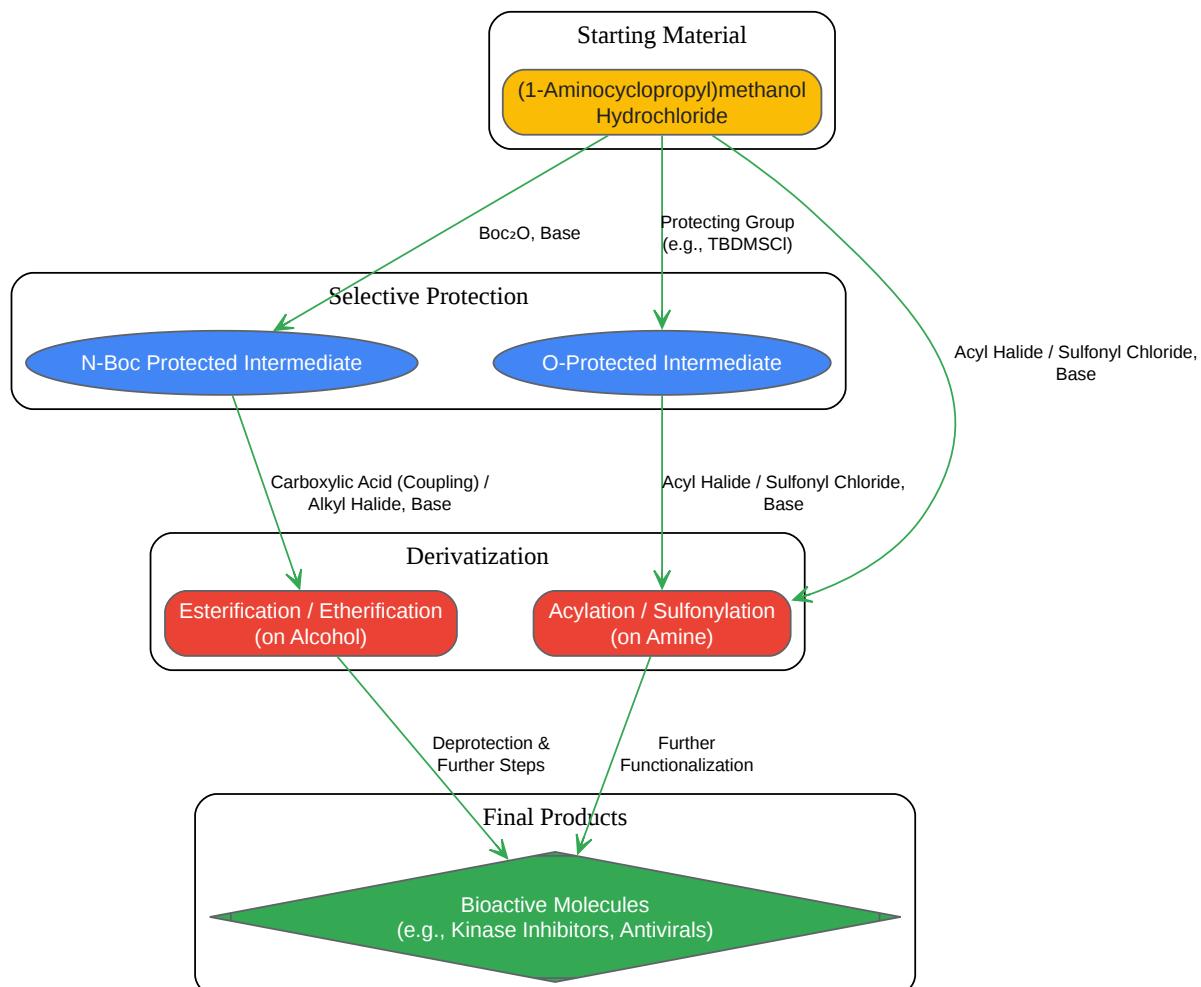
Caption: N-Acylation with 4-Chlorobenzoyl Chloride.

Materials:

Reagent	M.W.	Amount	Moles
(1-Aminocyclopropyl)methanol hydrochloride	123.58	1.24 g	10.0 mmol
4-Chlorobenzoyl chloride	175.01	1.93 g	11.0 mmol
Triethylamine (Et ₃ N)	101.19	2.8 mL	20.0 mmol
Dichloromethane (DCM)	-	50 mL	-
Deionized Water	-	20 mL	-
1M Hydrochloric Acid	-	20 mL	-
Saturated Sodium Bicarbonate Solution	-	20 mL	-
Brine	-	20 mL	-
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	-	-	-

Procedure:

- Suspend **(1-Aminocyclopropyl)methanol hydrochloride** (1.24 g, 10.0 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.
- Cool the mixture to 0 °C using an ice bath.
- Add triethylamine (2.8 mL, 20.0 mmol) dropwise to the stirred suspension.
- In a separate flask, dissolve 4-chlorobenzoyl chloride (1.93 g, 11.0 mmol) in dichloromethane (10 mL).
- Add the 4-chlorobenzoyl chloride solution dropwise to the reaction mixture at 0 °C over 20 minutes.


- Allow the reaction to warm to room temperature and stir for 4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction by adding deionized water (20 mL).
- Separate the organic layer and wash sequentially with 1M hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from ethyl acetate/hexane to yield N-(1-(hydroxymethyl)cyclopropyl)-4-chlorobenzamide.

Expected Results:

Parameter	Value
Yield	80-90%
Purity (by HPLC)	>97%
Reaction Time	4 hours

Synthetic Workflow Visualization

The following diagram illustrates a general synthetic workflow utilizing **(1-Aminocyclopropyl)methanol hydrochloride** as a versatile chiral building block.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from (1-Aminocyclopropyl)methanol HCl.

Conclusion

(1-Aminocyclopropyl)methanol hydrochloride is a highly versatile and valuable chiral building block for the synthesis of complex organic molecules. Its unique structural features provide a rigid scaffold that is desirable in modern drug design. The protocols outlined in this application note demonstrate straightforward and efficient methods for the derivatization of this compound, enabling its incorporation into a wide range of synthetic targets. The continued exploration of this and similar constrained building blocks will undoubtedly contribute to the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbino.com]
- 2. Actylis - Cyclopropylmethanol [solutions.actylis.com]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(1-Aminocyclopropyl)methanol Hydrochloride: A Versatile Chiral Building Block in Modern Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111220#1-aminocyclopropyl-methanol-hydrochloride-as-a-chiral-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com